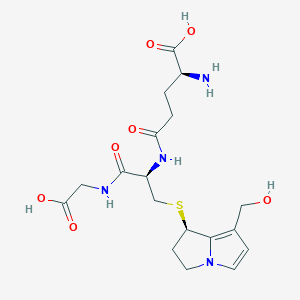![molecular formula C11H17Cl2NOS B14495752 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride CAS No. 64118-70-3](/img/structure/B14495752.png)
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic ring, an ethoxy group, and a sulfanyl-ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves multiple steps. One common method starts with the chlorination of 4-ethoxybenzyl alcohol to produce 3-chloro-4-ethoxybenzyl chloride. This intermediate is then reacted with thiourea to form the corresponding thiouronium salt, which is subsequently hydrolyzed to yield 3-chloro-4-ethoxybenzyl mercaptan. The final step involves the reaction of this mercaptan with ethylene diamine to produce the target compound, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-methoxyphenethylamine hydrochloride
- 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride
Uniqueness
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is unique due to the presence of both the ethoxy and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
64118-70-3 |
|---|---|
分子式 |
C11H17Cl2NOS |
分子量 |
282.2 g/mol |
IUPAC名 |
2-[(3-chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H16ClNOS.ClH/c1-2-14-11-4-3-9(7-10(11)12)8-15-6-5-13;/h3-4,7H,2,5-6,8,13H2,1H3;1H |
InChIキー |
MHBYXEPIUSSKEU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CSCCN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)

![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)



![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)


